molecular formula C15H13ClN2O4 B5584122 4-chloro-N-(2-ethoxyphenyl)-3-nitrobenzamide CAS No. 328258-54-4

4-chloro-N-(2-ethoxyphenyl)-3-nitrobenzamide

Cat. No.: B5584122
CAS No.: 328258-54-4
M. Wt: 320.73 g/mol
InChI Key: LZMCIEAIAZLMDN-UHFFFAOYSA-N
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Description

4-chloro-N-(2-ethoxyphenyl)-3-nitrobenzamide is an organic compound with the molecular formula C15H14ClNO2 It is a derivative of benzamide, characterized by the presence of a chloro group at the 4-position, an ethoxy group at the 2-position of the phenyl ring, and a nitro group at the 3-position of the benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2-ethoxyphenyl)-3-nitrobenzamide typically involves a multi-step process. One common method includes the nitration of 4-chlorobenzamide to introduce the nitro group at the 3-position. This is followed by the reaction with 2-ethoxyaniline to form the final product. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and subsequent heating under reflux conditions for the amide formation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and solvents would be carefully controlled to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(2-ethoxyphenyl)-3-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions, such as using sodium ethoxide in ethanol.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Sodium ethoxide, ethanol.

    Hydrolysis: Hydrochloric acid or sodium hydroxide, water.

Major Products Formed

    Reduction: 4-chloro-N-(2-ethoxyphenyl)-3-aminobenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Hydrolysis: 4-chloro-3-nitrobenzoic acid and 2-ethoxyaniline.

Scientific Research Applications

4-chloro-N-(2-ethoxyphenyl)-3-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-chloro-N-(2-ethoxyphenyl)-3-nitrobenzamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-N-(2-ethoxyphenyl)benzamide: Lacks the nitro group, which may result in different chemical and biological properties.

    4-chloro-N-(2-methoxyphenyl)-3-nitrobenzamide: Similar structure but with a methoxy group instead of an ethoxy group, which can affect its reactivity and solubility.

    4-chloro-N-(2-ethoxyphenyl)-3-aminobenzamide: The reduced form of the nitro compound, with different chemical reactivity and potential biological activities.

Uniqueness

4-chloro-N-(2-ethoxyphenyl)-3-nitrobenzamide is unique due to the presence of both a nitro group and an ethoxy group, which confer distinct chemical properties and potential biological activities. The combination of these functional groups makes it a valuable compound for various research applications.

Properties

IUPAC Name

4-chloro-N-(2-ethoxyphenyl)-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O4/c1-2-22-14-6-4-3-5-12(14)17-15(19)10-7-8-11(16)13(9-10)18(20)21/h3-9H,2H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZMCIEAIAZLMDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401255876
Record name 4-Chloro-N-(2-ethoxyphenyl)-3-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401255876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

328258-54-4
Record name 4-Chloro-N-(2-ethoxyphenyl)-3-nitrobenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=328258-54-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-N-(2-ethoxyphenyl)-3-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401255876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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